molecular formula C8H12ClN B8729483 2-Phenylethylazanium;chloride

2-Phenylethylazanium;chloride

Cat. No.: B8729483
M. Wt: 157.64 g/mol
InChI Key: SKHIBNDAFWIOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Phenylethylazanium;chloride
  • Synonyms: Phenethylamine hydrochloride, β-Phenethylamine hydrochloride, Phenethylammonium chloride .
  • Molecular Formula : C₈H₁₂ClN
  • Structure : Comprises a phenethyl group (aromatic benzene ring + two-carbon chain) bonded to a protonated primary amine (NH₃⁺), with a chloride counterion .

Key Properties :

  • Physical State : White crystalline solid.
  • Solubility : Highly water-soluble due to ionic nature; hygroscopic .
  • Stability : Stable under ambient conditions but sensitive to prolonged exposure to moisture .

The following compounds are structurally or functionally analogous to this compound, with distinctions in molecular architecture, applications, and physicochemical behavior.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula CAS Number Structural Features Applications Key Properties
This compound C₈H₁₂ClN 114214-69-6 , 156-28-5 Primary ammonium salt, phenyl group Biochemical research, organic synthesis Hygroscopic, soluble in water
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 16904-30-6 Hydrazine (-NH-NH₂) group, two HCl molecules Pharmaceutical intermediate Reacts with carbonyl groups, less stable
Phenylacetyl chloride C₈H₇ClO 103-80-0 Acyl chloride (-COCl), aromatic ring Organic synthesis (acylating agent) Volatile, hydrolyzes in water
2-Phenylethylazanium;nitrate C₈H₁₂N·NO₃ Not available Nitrate (NO₃⁻) counterion, same cation Explosives, ionic liquids Oxidizing agent, heat-sensitive
Prilocaine hydrochloride C₁₃H₂₀N₂O₂·HCl Not available Amide group, tertiary amine Local anesthetic (medical use) Crystalline solid, water-soluble
Bis(2-hexadecanoyloxyethyl)-dimethylazanium, chloride C₃₈H₇₂ClNO₄ 97158-31-1 Quaternary ammonium, esterified long chains Surfactant, emulsifier Lipid-soluble, high molecular weight

Structural and Functional Comparisons

Primary vs. Quaternary Ammonium Salts: this compound is a primary ammonium salt, making it more reactive in proton-exchange reactions compared to quaternary salts like bis(2-hexadecanoyloxyethyl)-dimethylazanium, chloride, which lacks acidic protons and is used as a surfactant .

Hydrazine Derivatives :

  • (2-Phenylethyl)hydrazine dihydrochloride replaces the amine group with hydrazine (-NH-NH₂), enabling nucleophilic reactions (e.g., with ketones in hydrazone formation). This contrasts with the primary amine in this compound, which participates in reductive amination .

Counterion Effects :

  • Substituting chloride with nitrate in 2-Phenylethylazanium;nitrate introduces oxidizing properties, limiting its pharmaceutical use but expanding applications in explosives or ionic liquids .

Acyl Chlorides :

  • Phenylacetyl chloride features a reactive acyl chloride group, enabling esterification or amidation reactions. Unlike this compound, it is moisture-sensitive and hydrolyzes rapidly .

Pharmaceutical Hydrochlorides :

  • Prilocaine hydrochloride shares the hydrochloride salt group but incorporates an amide and tertiary amine, enhancing lipid solubility for anesthetic efficacy .

Notes and Discrepancies

  • CAS Number Conflict : Two CAS numbers (114214-69-6 and 156-28-5 ) are cited for this compound; further verification is recommended.
  • Data Gaps: Limited physicochemical data (e.g., melting points, exact solubility values) were available for some analogues, necessitating caution in direct comparisons.

Properties

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

2-phenylethylazanium;chloride

InChI

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H

InChI Key

SKHIBNDAFWIOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC[NH3+].[Cl-]

Origin of Product

United States

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